

# Comprehensive Technical Guide: Rosaramicin Natural Product Classification and Research Methodologies

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## Compound Focus: Rosaramicin

CAS No.: 35834-26-5

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## Introduction to Rosaramicin and Natural Product Classification

**Rosaramicin** is a naturally occurring macrolide antibacterial compound first isolated from the fermentation broth of *Micromonospora rosaria* and subsequently from *M. chalcea* var. *izumensis* [1]. As a 16-membered macrolide antibiotic, it belongs to the juvenimicin group and is classified chemically as a complex polyketide natural product with significant antibacterial properties [1] [2]. Natural products like **rosaramicin** represent a crucial resource in antimicrobial drug development, particularly given the rising threat of multidrug-resistant pathogens that accounted for nearly 5 million deaths globally in 2019 [3]. The structural complexity of **rosaramicin** and related macrolides stems from their biosynthetic origins in actinomycetes, which have evolved sophisticated enzymatic machinery for the production of structurally diverse secondary metabolites with potent biological activities [4] [3].

The clinical importance of **rosaramicin** lies in its activity against various pathogenic bacteria, particularly those increasingly resistant to conventional antibiotics. Like other macrolides, it inhibits protein synthesis by binding to the bacterial ribosome, but its specific structural features confer distinct antibacterial properties and potentially different resistance profiles compared to more common 14- and 15-membered macrolides [1] [5]. Understanding **rosaramicin**'s classification, biosynthesis, and structure-activity relationships provides

**valuable insights** for drug development efforts aimed at combating antibiotic resistance through either direct therapeutic application or as a scaffold for synthetic modification [3] [5].

## Chemical Classification and Structural Properties

### Fundamental Chemical Characteristics

**Rosaramicin** possesses a **complex molecular structure** characteristic of polyketide-derived macrolide antibiotics, with significant structural features that dictate its biological activity and physicochemical properties:

- **Molecular formula:** C<sub>31</sub>H<sub>51</sub>NO<sub>9</sub> [1] [2]
- **Molecular weight:** 581.36 g/mol (average mass 581.747) [1] [2]
- **IUPAC name:** (1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl 3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranoside [2]

The structure contains a **16-membered macrolactone ring** with characteristic glycosidic linkage to a deoxyaminosugar moiety (3,4,6-trideoxy-3-[dimethylamino]-β-D-xylo-hexopyranoside) [1] [2]. This sugar component enhances the molecule's interaction with bacterial ribosomes and contributes to its antibacterial potency. The macrolide ring system incorporates multiple chiral centers, ethyl and methyl substituents, ketone functionalities, and a characteristic α,β-unsaturated enone system that influences its chemical reactivity and biological activity [1].

### Physicochemical Properties and Rule-Based Analysis

Table 1: Physicochemical Properties of **Rosaramicin**

Property	Value	Significance
Hydrogen bond acceptors	10	Influences solubility and membrane permeability
Hydrogen bond donors	2	Affects pharmacokinetic properties

Property	Value	Significance
Rotatable bonds	6	Impacts molecular flexibility and binding
Topological polar surface area	135.13 Å <sup>2</sup>	Predicts membrane penetration capability
XLogP	1.74	Moderate lipophilicity optimal for antibacterial activity
Molecular weight	581.36 g/mol	Within range for ribosomal binding antibiotics
Lipinski's rules broken	0	Suggests favorable drug-like properties

**Rosaramicin** exhibits **balanced hydrophilicity-lipophilicity** with an XLogP value of 1.74, positioning it within the optimal range for antibacterial compounds that must traverse bacterial cell membranes to reach their ribosomal targets [1]. The **topological polar surface area** of 135.13 Å<sup>2</sup> and presence of multiple hydrogen bond donors and acceptors contribute to its solubility characteristics and molecular interactions. Notably, **rosaramicin** violates **zero of Lipinski's rules**, indicating favorable drug-like properties for oral bioavailability, though additional factors such as metabolic stability and efflux transport must be considered for therapeutic development [1].

Table 2: Database Registry Identifiers for **Rosaramicin**

Database	Identifier	Utility
CAS Registry	35834-26-5	Standard chemical indexing
ChEMBL Ligand	CHEMBL8965	Bioactivity data resource
PubChem CID	6537204	Public chemical information
GtoPdb Ligand	10855	Pharmacological target data
Antibiotic DB	Juvenimicin A3	Antibiotic-specific classification
Reaxys	4731365	Synthetic literature access
ChEBI	87084	Chemical entities of biological interest

The **comprehensive registry** of **rosaramicin** across major chemical and pharmacological databases facilitates research and development efforts. The compound is known by several synonyms including Antibiotic 67-694, Antibiotic 67694, juvenimicin A3, rosamicin, and SCH-14947, reflecting its independent discovery by multiple research groups [1] [2]. This **nomenclature complexity** is common for natural products isolated from different microbial sources and underscores the importance of standardized registry systems for scientific communication and database searching [1].

## Biosynthesis and Metabolic Engineering

### Biosynthetic Gene Cluster Organization

The biosynthesis of **rosaramicin** follows the **type I polyketide pathway** common to macrolide antibiotics, employing modular polyketide synthases (PKSs) that assemble the macrolactone scaffold from simple carboxylic acid precursors. The **biosynthetic gene cluster** (BGC) likely contains large, multifunctional PKS proteins organized in modules, with each module responsible for specific elongation and modification steps [4] [3]. These enzymatic assembly lines incorporate **acyl-CoA precursors** such as acetyl-CoA, propionyl-CoA, and malonyl-CoA extension units, with precise control over stereochemistry at each chiral center through the action of ketoreductase, dehydratase, and enoylreductase domains within specific modules [3].

The **rosaramicin** BGC also encodes **tailoring enzymes** responsible for post-PKS modifications, including glycosyltransferases that attach the deoxyaminosugar moiety, hydroxylases that introduce specific oxygen functionalities, and methyltransferases that install methyl groups at specific positions [4]. The **genomic context** typically shows co-localization of resistance genes within or adjacent to the BGC, providing self-protection to the producing organism during biosynthesis—a common feature in antibiotic BGCs that has profound implications for the origins of clinical antibiotic resistance [5].

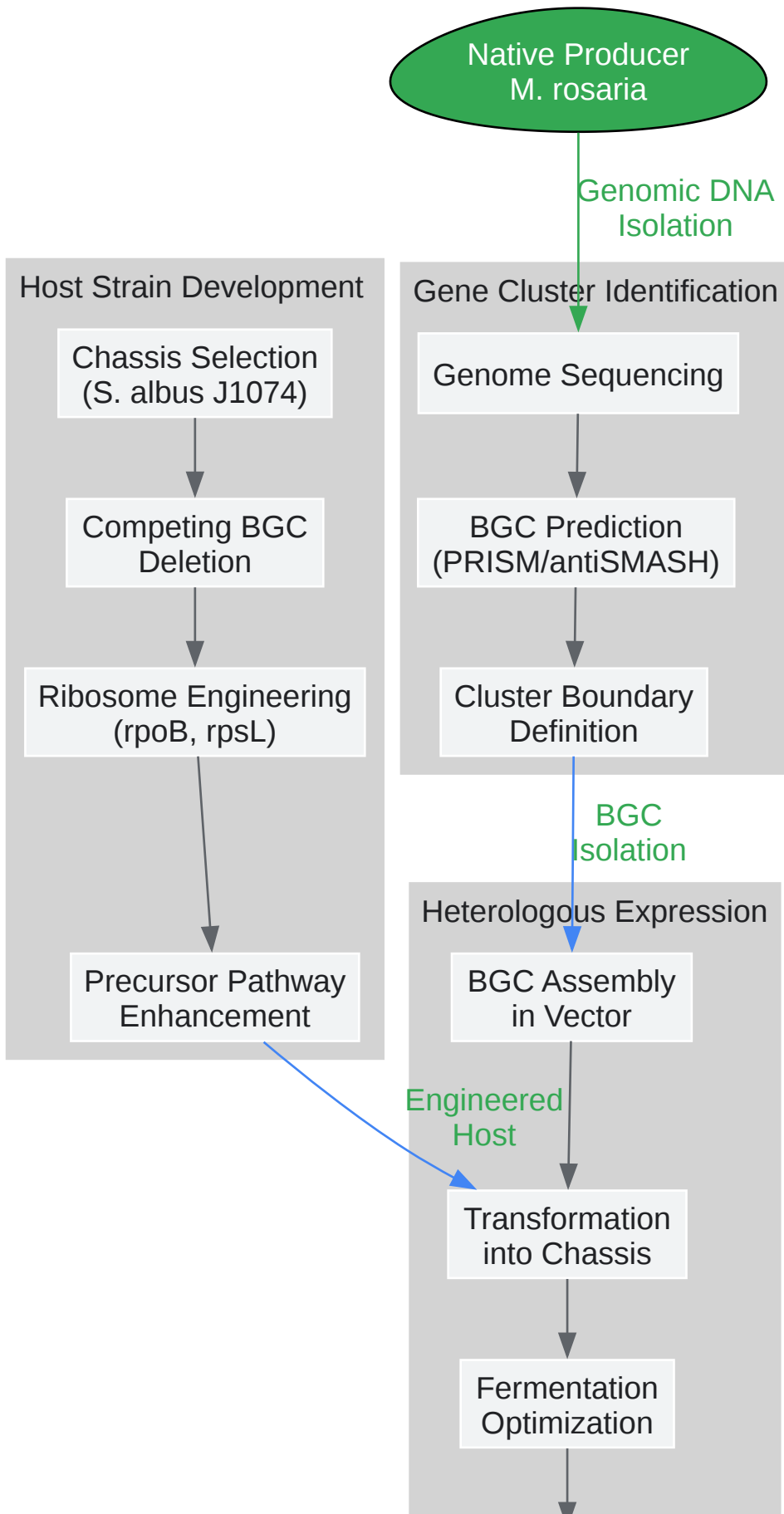
### Metabolic Engineering Approaches

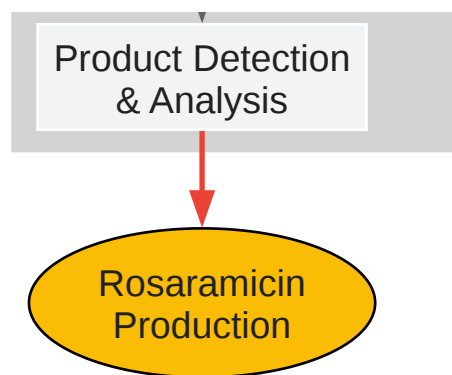
*Table 3: Metabolic Engineering Strategies for Antibiotic Production*

Approach	Application to Rosaramicin	Expected Outcome
Host strain engineering	Use of <i>Streptomyces albus</i> J1074 as chassis	Improved genetic manipulation and yield
Precursor engineering	Enhancement of methylmalonyl-CoA and ethylmalonyl-CoA pools	Increased titers of rosaramicin and analogs
Tailoring enzyme engineering	Modification of glycosylation patterns	Altered biological activity and spectrum
Regulatory gene manipulation	Overexpression of pathway-specific regulators	Enhanced cluster expression and production
Resistance gene integration	Co-expression of native self-resistance mechanisms	Improved host tolerance and yield

Advanced **metabolic engineering** approaches have been developed to optimize the production of macrolide antibiotics like **rosaramicin** and to generate novel analogs [3]. *Streptomyces albus* J1074 represents a particularly valuable **chassis strain** due to its relatively small genome (6.8 Mbp), high genetic stability when introducing heterologous BGCs, and well-characterized metabolic network [3]. Engineering efforts have demonstrated that deletion of **competing BGCs** (up to 15 known clusters in some engineered strains) redirects metabolic flux toward the target compound, while **ribosome engineering** through mutations in *rpoB* and *rpsL* genes can further enhance production yields [3].

The **heterologous expression** of **rosaramicin** BGC in optimized chassis strains enables both yield improvement and generation of novel derivatives through combinatorial biosynthesis approaches [3]. These strategies include **module swapping** to alter polyketide chain length and stereochemistry, **glycosylation engineering** to modify sugar attachments, and **precursor-directed biosynthesis** to incorporate non-natural extender units [3]. Such approaches leverage the **substrate flexibility** of PKS enzymes while avoiding the regulatory complexity and low production titers often associated with native producers.





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*Figure 1: Metabolic engineering workflow for **rosaramicin** production, highlighting key stages from gene cluster identification to heterologous expression.*

## Structure Elucidation Methodologies

### Comprehensive Analytical Workflow

The structure elucidation of complex natural products like **rosaramicin** requires a **multidisciplinary approach** combining advanced spectroscopic techniques, computational methods, and chemical derivatization. The **primary methodology** relies heavily on nuclear magnetic resonance (NMR) spectroscopy, complemented by high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy [6]. For **rosaramicin**, the application of **two-dimensional NMR techniques** including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating Frame Overhauser Enhancement Spectroscopy) enables complete assignment of proton and carbon resonances and establishes connectivity through the complex molecular framework [6].

The **recent advancements** in structure elucidation include the use of high-field NMR magnets (800 MHz and above) equipped with cryogenic probes, which significantly enhance sensitivity and enable the characterization of sub-milligram quantities of complex metabolites [6]. Additionally, **computational approaches** for predicting NMR chemical shifts using density functional theory (DFT) calculations provide powerful validation tools for proposed structures [6]. For crystalline samples, **microcrystal electron diffraction (microED)** has emerged as a revolutionary technique capable of providing X-ray-like structural

information from nanogram quantities of material, as demonstrated in the structure revision of complex natural products like the lomaiviticins [6].

## Experimental Protocol for Structure Elucidation

### Protocol: Comprehensive Structure Elucidation of Rosaramicin

#### Sample Preparation:

- Purify **rosaramicin** to  $\geq 95\%$  purity using reverse-phase HPLC (C18 column, methanol-water gradient)
- Prepare NMR sample (~2-5 mg in 0.6 mL deuterated methanol [ $\text{CD}_3\text{OD}$ ] or chloroform [ $\text{CDCl}_3$ ])
- For MS analysis, prepare dilute solution (~0.1 mg/mL) in methanol with 0.1% formic acid
- For IR analysis, prepare KBr pellet containing ~1% (w/w) **rosaramicin**

#### NMR Spectroscopy Acquisition:

- Acquire  $^1\text{H}$  NMR spectrum (500-800 MHz) with water suppression
- Acquire  $^{13}\text{C}$  NMR spectrum with sufficient scans for signal-to-noise > 50:1
- Perform 2D experiments:
  - COSY for proton-proton connectivity
  - TOCSY for spin system identification
  - HSQC for direct  $^1\text{H}$ - $^{13}\text{C}$  correlations
  - HMBC for long-range  $^1\text{H}$ - $^{13}\text{C}$  correlations (optimize for 6-8 Hz coupling)
  - ROESY for spatial proximity information (250-300 ms mixing time)
- Measure at controlled temperature (25°C) with calibration to solvent residual peak

#### Mass Spectrometry Analysis:

- Acquire high-resolution ESI-MS in positive and negative ion modes
- Perform MS/MS fragmentation with collision-induced dissociation (CID)
- Use mass accuracy threshold of < 3 ppm for elemental composition assignment

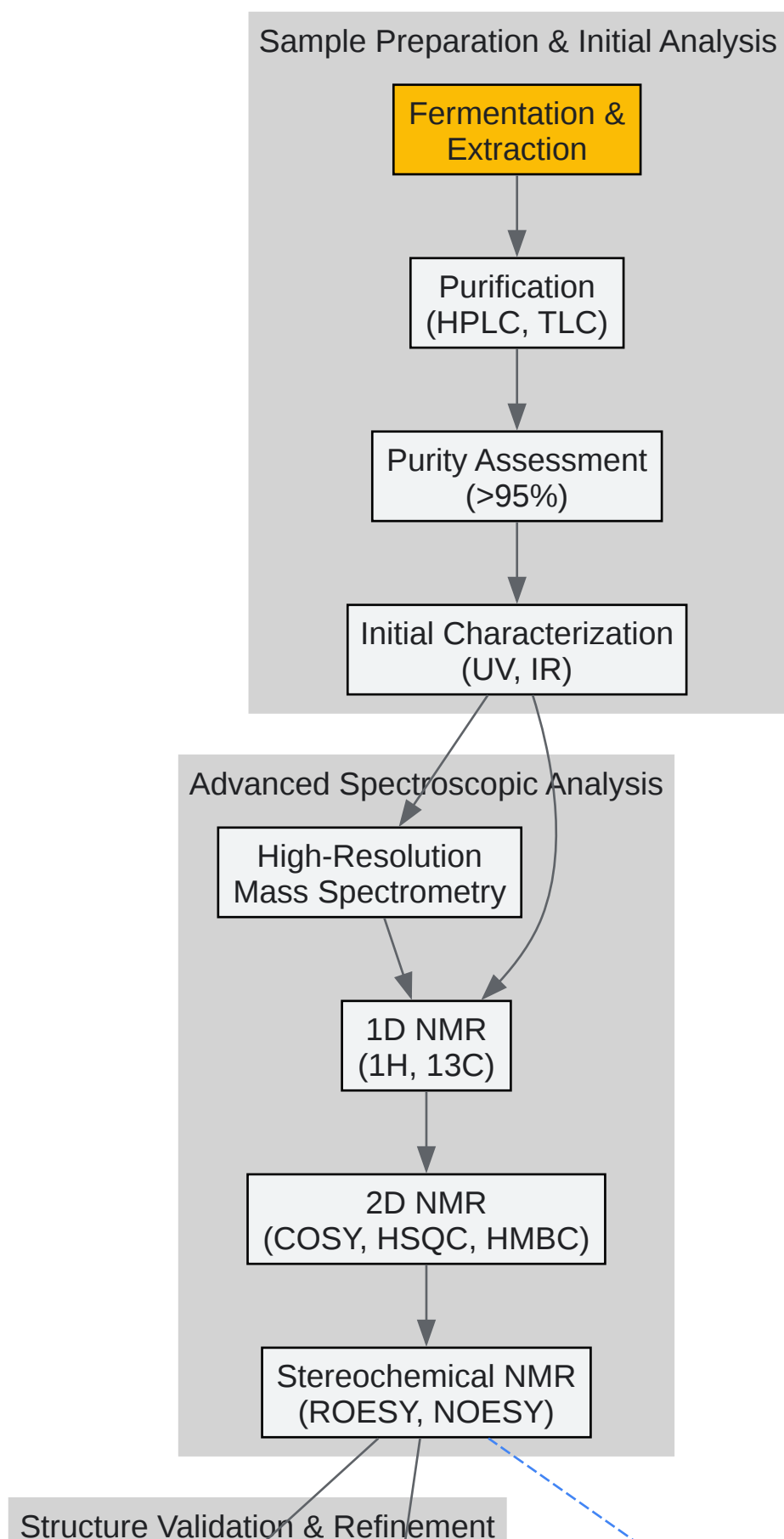
#### Computational Validation:

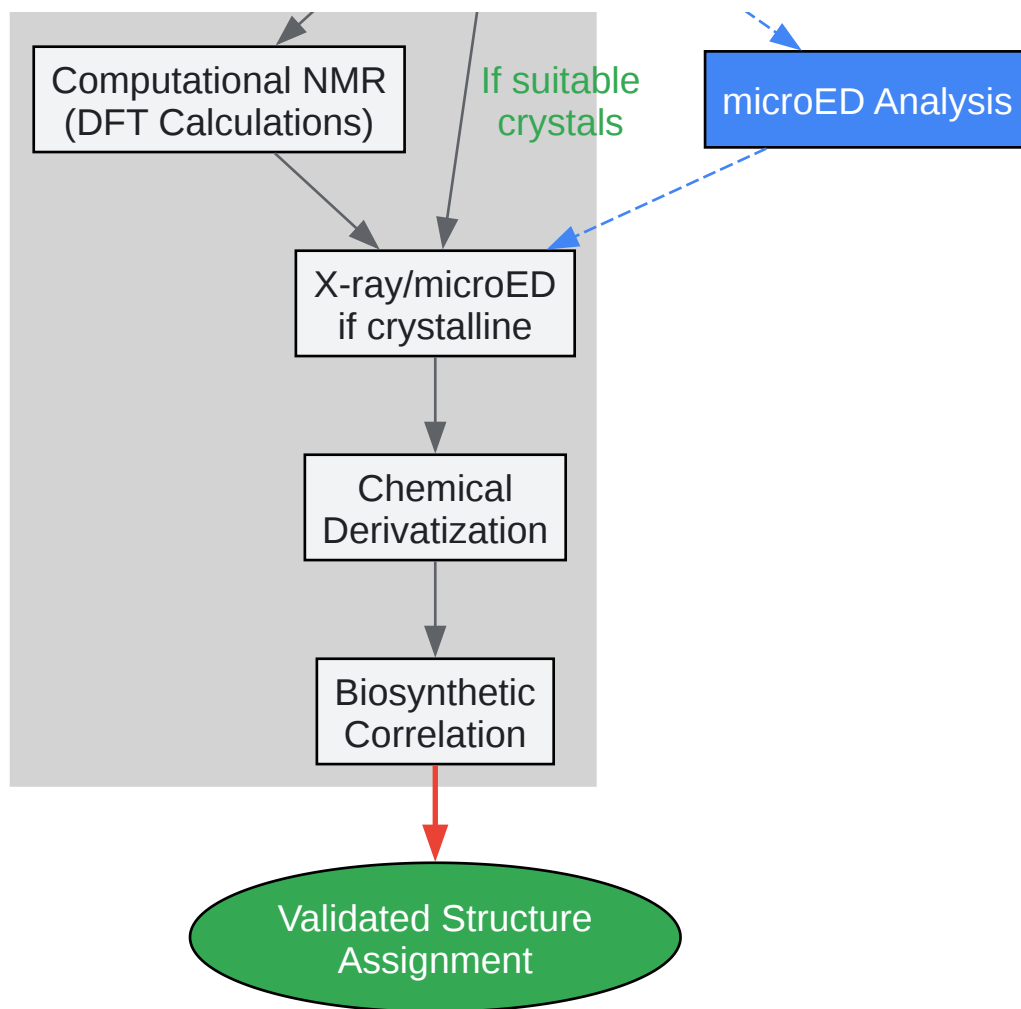
- Generate theoretical  $^{13}\text{C}$  NMR chemical shifts using DFT calculations (B3LYP/6-31G\* level)
- Compare experimental and calculated shifts using mean absolute error (MAE) and corrected mean absolute error (CMAE)
- Calculate DP4 probability to statistically evaluate structural hypotheses

**Data Interpretation:**

- Establish molecular formula from HRMS and elemental analysis
- Identify functional groups from IR spectroscopy (carbonyl stretches  $\sim 1700\text{ cm}^{-1}$ , hydroxyl stretches  $\sim 3400\text{ cm}^{-1}$ )
- Assemble partial structures from COSY and TOCSY correlations
- Connect partial structures using HMBC correlations
- Establish relative stereochemistry from ROESY correlations and J-coupling analysis
- Confirm absolute configuration by chemical degradation and Mosher's method if necessary

This **systematic approach** enables complete structural characterization of **rosaramicin** and related macrolides, with particular attention to stereochemical assignments that are crucial for understanding biological activity. The **integration of computational validation** addresses common pitfalls in structure elucidation, especially for highly functionalized molecules with complex NMR spectra where traditional interpretation may lead to misassignment [6].





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Figure 2: Structure elucidation workflow for **rosaramicin**, integrating spectroscopic, computational, and crystallographic approaches.

## Biological Activity and Therapeutic Potential

### Mechanism of Action and Antibacterial Properties

**Rosaramicin** exerts its **antibacterial effects** through inhibition of protein synthesis by binding to the bacterial 50S ribosomal subunit, a mechanism shared with other macrolide antibiotics [1] [5]. Specifically, it interacts with the **peptidyl transferase center** in the ribosomal tunnel, blocking the elongation of nascent peptide chains and leading to premature termination of protein synthesis [5]. The **structural features** of

**rosaramicin**, including the 16-membered lactone ring and specific sugar modifications, influence its binding affinity and specificity for bacterial ribosomes, potentially contributing to its activity against certain macrolide-resistant strains [1] [5].

The **antibacterial spectrum** of **rosaramicin** includes various Gram-positive bacteria and some fastidious Gram-negative organisms, with particular potency against certain opportunistic pathogens [1]. Like other macrolides, its activity is typically **bacteriostatic** rather than bactericidal, though concentration-dependent bactericidal effects may occur against some susceptible organisms at higher concentrations. The **therapeutic potential** of **rosaramicin** and its derivatives must be evaluated in the context of emerging resistance mechanisms, particularly the macrolide-lincosamide-streptogramin (MLS) resistance phenotype mediated by *erm* (erythromycin ribosome methylation) genes that modify the ribosomal target [5].

## Resistance Considerations and Origins

The **clinical utility** of **rosaramicin** is intrinsically linked to the evolving landscape of antibiotic resistance. As with many clinically used antibiotics, resistance mechanisms likely originated in natural antibiotic producers as **self-protection strategies** before being transferred to pathogenic bacteria through horizontal gene transfer [5]. For macrolides like **rosaramicin**, the primary resistance mechanisms include:

- **Target modification:** Ribosomal RNA methylation by Erm family methyltransferases
- **Efflux pumps:** Mef and Msr family transporters that export macrolides from the cell
- **Enzymatic inactivation:** Esterases and phosphorylases that chemically modify the antibiotic
- **Target mutation:** Rare chromosomal mutations in ribosomal proteins or RNA

The **genetic origins** of these resistance elements are frequently found within the biosynthetic gene clusters of antibiotic producers, where they serve to protect the host organism from its own toxic metabolites [5]. Understanding this **evolutionary context** provides insights into potential resistance threats that may emerge following clinical deployment of **rosaramicin** or its derivatives and informs strategies for resistance management through combination therapies or analog design [5].

## Computational and Genome Mining Approaches

### PRISM 4 Platform for Genome Mining

The **PRISM 4 (Prediction of Informatics for Secondary Metabolomes) platform** represents a comprehensive computational approach for predicting the chemical structures of genomically encoded antibiotics, including macrolides like **rosaramicin** [4]. This platform uses **hidden Markov models** (1,772 implemented in PRISM 4) to identify biosynthetic gene clusters in microbial genomes and implements **in silico tailoring reactions** (618 reactions in PRISM 4) to predict structural modifications to core scaffolds [4]. The **accuracy of prediction** is quantified using the Tanimoto coefficient ( $T_c$ ), a measure of chemical similarity that reflects the fraction of substructures shared between predicted and actual molecules [4].

In validation studies, PRISM 4 demonstrated **significant predictive power**, generating at least one predicted chemical structure for 94% of detected BGCs in a benchmark set of clusters with known products [4]. The platform achieves particularly high accuracy for **modular polyketides** like **rosaramicin**, where the colinearity between PKS module organization and structural features enables more precise structure prediction compared to other natural product classes [4]. When applied to large genomic datasets (e.g., 3,759 bacterial genomes), PRISM 4 identified thousands of encoded antibiotics, revealing the extensive untapped potential of microbial secondary metabolism for antibiotic discovery [4].

### Chemical Similarity Assessment Methods

**Chemical similarity methods** play a crucial role in natural product research, enabling comparison of **rosaramicin** to known antibiotics and prediction of its biological activities based on structural relationships [7]. The **similarity principle** states that "structurally similar molecules tend to have similar properties and similar molecules exert similar biological activities" [7]. For **rosaramicin**, several computational approaches facilitate these comparisons:

- **Fingerprint-based similarity:** Molecular fingerprints encode structural features as bit strings, enabling rapid comparison using metrics like the Tanimoto coefficient
- **Functional group analysis:** Identification and comparison of key pharmacophoric elements
- **3D structural similarity:** Alignment and comparison of three-dimensional conformations

- **Descriptor-based methods:** Comparison of physicochemical properties like logP, polar surface area, and hydrogen bonding capacity

The **Tanimoto coefficient** (Tc) is particularly valuable for quantifying structural similarity, with values ranging from 0 (no similarity) to 1 (identical structures) [4] [7]. In natural product discovery, a  $Tc \geq 0.7$  often indicates high structural similarity with increased likelihood of similar biological activities, while  $Tc \leq 0.3$  suggests significant structural divergence [7]. For **rosaramicin**, these methods enable comparison to clinically used macrolides like erythromycin and clarithromycin, highlighting both shared features and structural distinctions that may translate to differences in antibacterial spectrum, resistance profile, and pharmacological properties [7].

## Conclusion and Future Perspectives

**Rosaramicin** represents a **promising macrolide antibiotic** with established antibacterial properties and potential for further development through modern drug discovery approaches. Its **structural complexity** exemplifies the sophisticated biosynthetic capabilities of actinomycetes, while its **mechanistic profile** as a ribosomal inhibitor aligns with clinically validated antibacterial strategies. The **comprehensive classification** presented in this guide integrates chemical, biological, and genomic perspectives to provide researchers with a foundation for ongoing investigation.

Future research directions should focus on several key areas:

- **Analogue development** through medicinal chemistry or combinatorial biosynthesis to enhance potency and overcome resistance
- **Mechanism of action studies** using modern chemical biology approaches to elucidate detailed interactions with the bacterial ribosome
- **Resistance profiling** to identify vulnerability to existing mechanisms and predict potential resistance evolution
- **Synergistic combinations** with other antibacterial agents to enhance efficacy and suppress resistance development
- **Application of emerging technologies** including cryo-EM for ribosome binding studies, artificial intelligence for analog design, and synthetic biology for optimized production

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